molecular formula C9H13NO2 B1679894 Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate CAS No. 938-75-0

Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate

Cat. No.: B1679894
CAS No.: 938-75-0
M. Wt: 167.2 g/mol
InChI Key: XUIPYRXOVPTMHC-UHFFFAOYSA-N
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Description

Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate (CAS: 938-75-0) is a pyrrole derivative with the molecular formula C₉H₁₃NO₂ and a molecular weight of 167.208 g/mol . It is characterized by a pyrrole ring substituted with methyl groups at positions 3 and 4 and an ethoxycarbonyl group at position 2. This compound is a key intermediate in synthesizing more complex heterocyclic systems, such as Schiff bases and coordination ligands, due to its reactive ester and methyl substituents . Its crystal structure (monoclinic, space group P2₁/c) reveals weak intermolecular N–H···O hydrogen bonds forming zig-zag chains, which stabilize the lattice .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 3,4-dimethylpyrrole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents can be used under acidic conditions.

Major Products Formed

    Oxidation: Pyrrole-2-carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated pyrrole derivatives.

Scientific Research Applications

Organic Synthesis

Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate serves as a versatile building block in organic synthesis. It is utilized to create more complex organic molecules, including various pyrrole derivatives that are essential in pharmaceuticals and agrochemicals .

Enzyme Interaction Studies

The compound is instrumental in studying enzyme interactions and metabolic pathways. Its structure allows researchers to explore how it interacts with various enzymes, providing insights into biochemical processes.

Antibacterial and Antifungal Activity

Recent studies have demonstrated the antibacterial and antifungal properties of derivatives of this compound. For instance, compounds synthesized from this precursor exhibited significant activity against bacteria such as Escherichia coli and fungi like Aspergillus niger, with minimum inhibitory concentration (MIC) values indicating potent effects .

Specialty Chemicals Production

In the chemical industry, this compound is employed in the production of specialty chemicals. Its unique properties make it suitable for creating various chemical intermediates used in manufacturing processes .

Porphyrin Building Blocks

The compound is also recognized as a building block for porphyrins, which are vital in several applications including photodynamic therapy and catalysis. Its role in synthesizing porphyrin derivatives highlights its importance in medicinal chemistry and material science .

Data Table: Applications Overview

Application AreaSpecific UseExample Findings
Organic SynthesisBuilding block for complex moleculesUsed to synthesize pyrrole derivatives
Enzyme StudiesInvestigating enzyme interactionsInsights into metabolic pathways
Antibacterial ActivityDerivatives show activity against bacteriaMIC values: E. coli at 0.078 mg/mL
Antifungal ActivityEffective against fungiMIC values: Aspergillus niger at 0.078 mg/mL
Specialty ChemicalsProduction of chemical intermediatesUtilized in various industrial applications
Porphyrin ChemistryBuilding block for porphyrinsKey role in photodynamic therapy

Case Study 1: Antibacterial Properties

A study investigated the antibacterial efficacy of synthesized derivatives from this compound against several pathogens. The results indicated that some derivatives were significantly more effective than standard antibiotics, suggesting potential for new therapeutic agents .

Case Study 2: Synthesis of Porphyrin Derivatives

Research focused on the use of this compound as a precursor for porphyrin synthesis. The study demonstrated efficient methods for creating porphyrins with enhanced photophysical properties, paving the way for applications in solar energy conversion and medical imaging .

Mechanism of Action

The mechanism of action of ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Ethyl 3,4-Dimethyl-1H-pyrrole-2-carboxylate and Analogues

Compound Name Molecular Formula Substituents Key Properties/Applications Reference
This compound C₉H₁₃NO₂ 3,4-dimethyl, 2-ethoxycarbonyl Intermediate for ligands; monoclinic crystal
Ethyl 3-formyl-1H-pyrrole-2-carboxylate C₈H₉NO₃ 3-formyl, 2-ethoxycarbonyl Higher reactivity for Schiff base synthesis
Ethyl 5-[(phenylimino)methyl]-3,4-dimethyl-1H-pyrrole-2-carboxylate C₁₇H₁₉N₂O₂ 3,4-dimethyl, 5-(phenylimino), 2-ethoxycarbonyl Forms π-stacking dimers; antimicrobial potential
Ethyl 3-methyl-1H-pyrrole-2-carboxylate C₈H₁₁NO₂ 3-methyl, 2-ethoxycarbonyl Simpler structure; lower steric hindrance
Ethyl 5-formyl-3,4-dimethyl-1H-pyrrole-2-carboxylate C₁₀H₁₃NO₃ 3,4-dimethyl, 5-formyl, 2-ethoxycarbonyl Precursor for hydrazone ligands; triclinic crystal

Key Differences and Research Findings

Reactivity and Synthetic Utility: The 3,4-dimethyl substituents in the target compound provide steric hindrance, slowing electrophilic substitution compared to analogues like ethyl 3-formyl-1H-pyrrole-2-carboxylate (similarity score: 0.96), where the formyl group enhances reactivity for Schiff base formation . Ethyl 5-formyl-3,4-dimethyl-1H-pyrrole-2-carboxylate (C₁₀H₁₃NO₃) is a critical precursor for hydrazone ligands, with a triclinic crystal structure (P1) and distinct hydrogen-bonding motifs compared to the monoclinic target compound .

Crystallographic and Supramolecular Features: The target compound forms N–H···O hydrogen-bonded zig-zag chains (C(5) motif), whereas its phenylimino derivative (ethyl 5-[(phenylimino)methyl]-3,4-dimethyl-1H-pyrrole-2-carboxylate) adopts R₂²(10) ring motifs via N–H···O interactions and π-stacking (centroid distance: 3.642 Å) .

aureus and C. albicans) . The phenylimino analogue’s enhanced π-stacking and hydrogen-bonding capabilities suggest improved DNA-binding or metal-coordination properties, common in pyrrole-based antimicrobial agents .

Coordination Chemistry: Unlike Schiff base derivatives (e.g., ethyl 5-[(3,4-dimethylpyrrole-2-carboxylimino)-methyl]-3,4-dimethyl-1H-pyrrole-2-carboxylate), the target compound lacks an imino group, limiting its utility in metal coordination. However, its ester group can be hydrolyzed to a carboxylic acid for further functionalization .

Biological Activity

Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

This compound (C9H13NO2) features a pyrrole ring, which is known for its ability to participate in various biochemical interactions. The structure contributes to its biological activity through the following characteristics:

  • Pyrrole Ring : Acts as a hydrogen bond donor.
  • Ester Group : Enhances solubility and bioavailability.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : The compound has shown potential against various bacterial strains, likely through disruption of cell membrane integrity or inhibition of key metabolic pathways .
  • Antitumor Effects : Research indicates that derivatives of this compound can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth .
  • Anti-inflammatory Properties : It may modulate inflammatory responses by inhibiting pro-inflammatory cytokines .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. In vitro studies have demonstrated effectiveness against:

MicroorganismMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
C. albicans64 µg/mL

These results suggest that the compound could serve as a lead for developing new antimicrobial agents .

Antitumor Activity

In studies evaluating the antitumor potential, this compound derivatives were tested against several cancer cell lines:

Cell LineIC50 (µM)
A-431 (epidermoid)0.065
A-549 (lung carcinoma)9.4
MDA-MB-468 (breast)0.5

The data indicates promising antitumor activity, with specific derivatives showing higher efficacy than others .

Anti-inflammatory Effects

The compound's anti-inflammatory effects have been linked to its ability to inhibit the production of nitric oxide and other inflammatory mediators. This suggests potential therapeutic applications in treating inflammatory diseases .

Case Studies

  • Antiviral Activity : A study highlighted the effectiveness of pyrrole derivatives against viruses such as HSV-1 and tobacco mosaic virus, indicating that modifications to the pyrrole structure can enhance antiviral properties .
  • Cancer Treatment : In a clinical evaluation involving various human carcinoma cell lines, compounds derived from this compound demonstrated significant cytotoxicity, suggesting their potential as chemotherapeutic agents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves functionalizing pyrrole derivatives. For example, ethyl 3-methyl-1H-pyrrole-2-carboxylate can be alkylated or acylated using reagents like benzoyl chlorides or aldehydes under controlled conditions (e.g., anhydrous solvents, inert atmosphere) . Optimization includes adjusting stoichiometry, temperature (e.g., 0–25°C for acylation), and catalysts (e.g., Lewis acids). Yields range from 23% to 45%, with purification via column chromatography or recrystallization. Reaction progress is monitored by TLC or LC-MS .

Q. How is the crystal structure of this compound characterized?

Single-crystal X-ray diffraction (SC-XRD) reveals a monoclinic system (space group P2₁/c) with lattice parameters a = 7.7485 Å, b = 7.0611 Å, c = 17.2167 Å, and β = 95.103° . Key features include:

  • Hydrogen bonding : N–H···O interactions form zig-zag chains (C(5) graph-set motif) .
  • Packing : Weak π–π stacking (3.8–4.2 Å) between pyrrole rings .
    Data collection uses diffractometers (e.g., Bruker SMART APEX CCD) with multi-scan absorption correction (Tmin/max = 0.977/0.984) . Refinement achieves R values < 0.08 .

Q. What spectroscopic methods confirm the structure of this compound?

  • <sup>1</sup>H/<sup>13</sup>C NMR : Key signals include the ester carbonyl (~160–165 ppm), pyrrole NH (~12.5 ppm), and ethyl group protons (1.32 ppm, triplet) .
  • IR : Stretching vibrations for C=O (~1700 cm⁻¹) and N–H (~3300 cm⁻¹) .
  • Mass spectrometry : ESI-MS confirms molecular ion peaks (e.g., m/z 167.20 [M+H]<sup>+</sup>) .

Advanced Research Questions

Q. How do intermolecular interactions influence the solid-state packing of this compound?

SC-XRD analysis identifies:

  • Hydrogen bonds : N–H···O (2.8–3.0 Å) and O–H···O/N (water-mediated in hydrates) .
  • π–π interactions : Between pyrrole and aryl rings (centroid distances ~3.9 Å) .
  • Van der Waals forces : Dominated by H···H (54.1%) and H···C (13.0%) contacts, analyzed via Hirshfeld surfaces .
    These interactions stabilize layered or dimeric arrangements, critical for crystallinity and solubility .

Q. What computational methods predict the electronic properties and reactivity of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model:

  • Electrostatic potential (ESP) : Highlights nucleophilic sites (e.g., NH group) and electrophilic regions (e.g., ester carbonyl) .
  • Frontier orbitals : HOMO-LUMO gaps (~4–5 eV) correlate with stability .
  • NMR chemical shifts : Regression formulas match experimental <sup>1</sup>H/<sup>13</sup>C data (RMSE < 0.3 ppm) .
    Software like Gaussian or ORCA is used, with solvent effects modeled via COSMO .

Q. How is this compound utilized in synthesizing pharmacologically active derivatives?

It serves as a precursor for:

  • Hydrazone derivatives : Condensation with isonicotinoyl hydrazine yields antimicrobial agents, characterized by X-ray crystallography and hydrogen bonding (e.g., dihedral angle = 7.12° between pyrrole and pyridine rings) .
  • Anticancer analogs : Functionalization at the 5-position with fluorophenyl groups enhances cytotoxicity (IC50 values < 10 μM in cell assays) .
    Mechanistic studies involve molecular docking (e.g., AutoDock Vina) to assess binding affinity to target proteins .

Notes

  • Data sources : Prioritize crystallographic databases (e.g., CCDC) and peer-reviewed synthesis protocols.
  • Contradictions : Variations in reported yields (23–45%) highlight the need for condition optimization .
  • Methodology : Always validate computational results with experimental data (e.g., DFT-predicted vs. observed NMR shifts) .

Properties

IUPAC Name

ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-4-12-9(11)8-7(3)6(2)5-10-8/h5,10H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUIPYRXOVPTMHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CN1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90404917
Record name Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

938-75-0
Record name Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=938-75-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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